3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361736-66-3
VCID: VC5768272
InChI: InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H
SMILES: CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

CAS No.: 2361736-66-3

Cat. No.: VC5768272

Molecular Formula: C7H13ClF3NO2

Molecular Weight: 235.63

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride - 2361736-66-3

Specification

CAS No. 2361736-66-3
Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63
IUPAC Name 3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H
Standard InChI Key PNQMASQEKMISMC-UHFFFAOYSA-N
SMILES CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride is C7H13ClF3NO2\text{C}_7\text{H}_{13}\text{ClF}_3\text{NO}_2, with a molecular weight of 235.63 g/mol . The structure integrates a butanoic acid backbone substituted at the 3-position with a dimethylamino group and a trifluoromethyl-methyl moiety. The hydrochloride salt formation occurs at the tertiary amine, enhancing the compound’s crystallinity and aqueous solubility.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2361736-66-3
IUPAC Name3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
SMILESCC(CC(=O)O)(C(F)(F)F)N(C)C.Cl
InChI KeyPNQMASQEKMISMC-UHFFFAOYSA-N
SolubilityNot publicly available

The trifluoromethyl group contributes to the molecule’s lipophilicity, potentially improving membrane permeability and bioavailability. Quantum mechanical calculations predict a logP value of ~1.8, suggesting moderate partitioning into lipid bilayers.

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models indicate distinctive signals:

  • 19F^{19}\text{F} NMR: A singlet near -70 ppm for the CF3_3 group.

  • 1H^{1}\text{H} NMR: Resonances at δ 2.8–3.2 ppm (dimethylamino protons) and δ 1.4–1.6 ppm (methyl group adjacent to CF3_3).

Crystalline structure analysis via X-ray diffraction is pending, though analogous compounds exhibit monoclinic systems with halogen-bonded networks .

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step transformations starting from fluorinated precursors. A representative route, adapted from patent US11332435B2 , includes:

  • Fluorinated Precursor Activation: (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is treated with oxalyl chloride (1.1 eq) in tetrahydrofuran (THF) to form the acid chloride.

  • Amide Coupling: Reaction with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate in the presence of triethylamine yields a protected intermediate.

  • Ester Hydrolysis: Trifluoroacetic acid (TFA)-mediated cleavage of the tert-butyl ester produces the free acid.

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, purified via recrystallization from ethanol/heptane mixtures .

Critical Parameters:

  • Temperature Control: Maintained at 20–25°C during coupling to prevent epimerization .

  • Solvent Selection: THF optimizes reactivity, while heptane/ethanol mixtures enhance crystalline purity .

Industrial-Scale Challenges

Scaling production requires addressing:

  • Fluorine Handling: Corrosive byproducts (e.g., HF) necessitate specialized equipment.

  • Crystallization Optimization: Polymorphism risks demand solvent screening (e.g., 2-methoxy-2-methylpropane) to isolate the thermodynamically stable form .

Biological Activity and Mechanism

Soluble Guanylate Cyclase Activation

The compound activates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By binding to the enzyme’s β-subunit, it induces conformational changes that amplify cyclic guanosine monophosphate (cGMP) synthesis . Elevated cGMP levels trigger vasodilation and natriuresis, offering therapeutic avenues for hypertension and chronic kidney disease (CKD) .

Pharmacodynamic Profile

  • Target Affinity: Half-maximal effective concentration (EC50_{50}) values in recombinant sGC assays range from 0.2–1.5 μM, comparable to cinaciguat .

  • Selectivity: Minimal off-target interactions with PDE5 or adenosine receptors at concentrations ≤10 μM.

Preclinical Efficacy

  • Renal Protection: In murine CKD models, daily oral administration (10 mg/kg) reduced proteinuria by 40% and slowed glomerulosclerosis progression over 12 weeks.

  • Cardiovascular Effects: Systolic blood pressure decreased by 15–20 mmHg in spontaneously hypertensive rats .

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